molecular formula C9H8N2O3S3 B2712126 3-(Benzenesulfonylamino)rhodanine CAS No. 301343-38-4

3-(Benzenesulfonylamino)rhodanine

Cat. No.: B2712126
CAS No.: 301343-38-4
M. Wt: 288.35
InChI Key: JLAFUTNZTWXZJX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonylamino)rhodanine (CAS RN: 301343-38-4) is a chemical compound of significant interest in medicinal chemistry research, integrating a benzenesulfonamide group with the rhodanine (2-thioxothiazolidin-4-one) heterocycle. This structure places it within a class of molecules that are extensively investigated as privileged scaffolds for the development of enzyme inhibitors. The core research value of this compound lies in its potential application as a building block for designing potent and selective carbonic anhydrase (CA) inhibitors. The benzenesulfonamide group acts as a classic Zinc-Binding Group (ZBG) that anchors the molecule to the active site of CA enzymes. Concurrently, the rhodanine moiety provides a versatile platform for chemical modification via Knoevenagel condensation, allowing researchers to fine-tune the compound's properties and selectivity towards different CA isoforms. This is a key strategy in the development of inhibitors that can target tumor-associated isoforms like hCA IX and XII, which are relevant in oncology research . Beyond carbonic anhydrase, the rhodanine scaffold is recognized for its broad spectrum of biological activities. Scientific literature indicates that rhodanine-based compounds are explored for their potential antiviral, anticancer, and antimicrobial properties . Furthermore, rhodanine derivatives have demonstrated promising activity against targets relevant to diabetes and its complications, such as aldose reductase and alpha-glucosidase . The presence of both the sulfonamide and rhodanine groups in a single molecule makes this compound a valuable intermediate for synthesizing novel compounds for these research areas. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S3/c12-8-6-16-9(15)11(8)10-17(13,14)7-4-2-1-3-5-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAFUTNZTWXZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of 3 Benzenesulfonylamino Rhodanine

Established Synthetic Routes for Rhodanine (B49660) Scaffolds

The synthesis of the rhodanine core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into classical condensation reactions and more contemporary multi-component reaction strategies.

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of the rhodanine scaffold is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as rhodanine itself (which has an active methylene group at the C-5 position), with various aldehydes or ketones. f1000research.comtandfonline.com While this method is primarily used for the derivatization of a pre-existing rhodanine ring at the C-5 position, the initial formation of the rhodanine ring itself often relies on the reaction between an amine, carbon disulfide, and an α-haloacetic acid or its ester.

A common route to rhodanine involves the reaction of chloroacetic acid with ammonium (B1175870) thiocyanate. orgsyn.org Another classical approach utilizes the reaction of ethyl chloroacetate (B1199739) with ammonium dithiocarbamate. orgsyn.org The ring closure of thiocarbamylthioglycolic acid also yields the rhodanine skeleton. orgsyn.org

Multi-Component Reaction Approaches

In recent years, multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of rhodanine derivatives. These approaches are lauded for their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

One such approach involves the one-pot reaction of an amine, carbon disulfide, and an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to afford substituted rhodanines. This method offers a convergent and efficient route to the rhodanine core.

Specific Synthetic Pathways for Introducing the Benzenesulfonylamino Moiety at Position 3

The introduction of the benzenesulfonylamino group at the N-3 position of the rhodanine ring is a critical step in the synthesis of the target compound. This is typically achieved through the functionalization of a 3-aminorhodanine precursor.

Amino Group Functionalization Strategies

The key precursor for the synthesis of 3-(Benzenesulfonylamino)rhodanine is 3-aminorhodanine. The synthesis of 3-aminorhodanine itself can be accomplished through the reaction of rhodanine with hydrazine (B178648) or a related nitrogen-based nucleophile. Once obtained, the amino group at the N-3 position can be functionalized in various ways. A common strategy involves the formation of Schiff bases through the condensation of 3-aminorhodanine with various aldehydes. f1000research.comresearchgate.net This reactivity highlights the nucleophilic character of the N-3 amino group, which is essential for the subsequent sulfonylation step.

Precursor Synthesis and Coupling Reactions

A plausible synthetic route, based on established chemical principles and related literature, is outlined below:

Step 1: Synthesis of 3-Aminorhodanine

The synthesis of the 3-aminorhodanine precursor is the initial and crucial step. This can be achieved by reacting rhodanine with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux conditions.

Step 2: Sulfonylation of 3-Aminorhodanine

The subsequent step involves the reaction of 3-aminorhodanine with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Pyridine is a commonly used solvent and base for such transformations. googleapis.com The reaction mixture is usually stirred at room temperature or gently heated to ensure complete reaction.

A related synthetic strategy has been reported for the preparation of rhodanine-linked benzenesulfonamide (B165840) derivatives, where a rhodanine-containing carboxylic acid is coupled with a sulfonamide. nih.govmdpi.comresearchgate.netnih.gov This further supports the feasibility of forming a sulfonamide linkage at the N-3 position.

Development of Novel and Efficient Synthetic Protocols

The quest for more efficient, environmentally friendly, and high-yielding synthetic methods has led to the exploration of novel protocols for the synthesis of rhodanine derivatives. Microwave-assisted organic synthesis has emerged as a particularly effective technique in this regard.

Microwave irradiation has been successfully employed to accelerate the synthesis of various rhodanine derivatives, including those involving Knoevenagel condensations and the formation of the rhodanine ring itself. rsc.org These methods often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the microwave-assisted condensation of isatin (B1672199) derivatives with 3-aminorhodanine has been shown to be a facile and effective method for creating hybrid molecules. rsc.org The application of microwave technology to the sulfonylation of 3-aminorhodanine could potentially offer a more rapid and efficient route to this compound.

Below is a table summarizing the various synthetic approaches:

Section Methodology Key Reactants Description
2.1.1Classical CondensationChloroacetic acid, Ammonium thiocyanateA traditional method for forming the rhodanine ring.
2.1.2Multi-Component ReactionAmine, Carbon disulfide, Activated alkyneAn efficient one-pot synthesis of the rhodanine scaffold.
2.2.1Amino Group FunctionalizationRhodanine, Hydrazine hydrateSynthesis of the key 3-aminorhodanine precursor.
2.2.2Precursor Coupling3-Aminorhodanine, Benzenesulfonyl chlorideThe proposed direct route to this compound.
2.3Novel ProtocolsRhodanine derivatives, Aldehydes (Microwave)Use of microwave irradiation to accelerate synthesis and improve yields.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of rhodanine derivatives to enhance efficiency and minimize environmental impact. These approaches often involve the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. scirp.orgmlsu.ac.in

One notable green approach involves using water as a solvent, which can promote and control the regioselective alkylation of the rhodanine core without the need for a catalyst. researchgate.net For instance, the C5-position arylation of 3-amino-rhodanine with aldehydes proceeds efficiently in water to yield C5-arylated-rhodanines. researchgate.net This method highlights water's dual role in activating the C5 position for Knoevenagel condensation through hydrogen bond clusters. researchgate.net

Other green synthetic protocols include:

Catalyst-free, room temperature reactions: N-substituted rhodanines can be synthesized in high yields by reacting 3-amino-2-thioxothiazolidin-4-one with various benzaldehyde (B42025) derivatives in ethanol at room temperature, completely avoiding the need for a catalyst. bingol.edu.tr

Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes, increases product yields, and simplifies experimental procedures. scirp.org For example, the synthesis of rhodamine 6G-chromone imine derivatives saw yields of 82-89% in just 20-30 minutes under microwave irradiation. scirp.org

Multicomponent reactions in water: Rhodanine derivatives have been successfully synthesized via a catalyst-free, three-component coupling reaction of primary amines, carbon disulfide, and acetylenic esters in water at room temperature. researchgate.net

These methods demonstrate a shift towards more sustainable synthetic practices in the production of rhodanine-based compounds. mlsu.ac.in

Catalyst Development and Reaction Optimization

The development of effective catalysts and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound and its analogues. Optimization is a complex, multidimensional challenge involving the careful selection of parameters such as catalyst, solvent, temperature, and reagents. ucla.edu

For the synthesis of rhodanine-linked benzenesulfonamides, a key step is the Knoevenagel condensation. This reaction is often carried out using a catalyst system of sodium acetate (B1210297) in refluxing acetic acid and ethanol. mdpi.comresearchgate.net Other catalytic systems reported for rhodanine C5-functionalization include the use of piperidine (B6355638) in toluene. ekb.eg

The optimization process can involve screening various catalysts and solvents to find the ideal combination for a specific transformation. ekb.eg Modern approaches to reaction optimization even employ Bayesian optimization and other algorithms to more efficiently explore the reaction space and identify optimal conditions, reducing the number of required experiments. ucla.edursc.orgarxiv.org

Key catalytic and reaction conditions for synthesizing rhodanine derivatives include:

Amide Coupling: The coupling of the rhodanine-3-acetic acid intermediate with an amine, such as 4-aminobenzenesulfonamide, is often achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in a solvent like N,N-dimethylformamide (DMF) at room temperature. mdpi.comnih.gov

Knoevenagel Condensation: The subsequent functionalization at the C5 position is typically a Knoevenagel condensation between the N-substituted rhodanine and an appropriate aldehyde or isatin. mdpi.com This step is frequently catalyzed by a base, with reaction conditions optimized for temperature and time to ensure high yields. mdpi.comf1000research.com

Reaction TypeCatalyst/ReagentsSolventConditionsReference
Amide CouplingEDCI, HOBTDMFRoom Temperature, 8h mdpi.comnih.gov
Knoevenagel CondensationSodium AcetateAcetic Acid, EthanolReflux, 4-5h mdpi.comresearchgate.net
Knoevenagel CondensationPiperidineToluene- ekb.eg
Knoevenagel CondensationNH4OH/NH4ClEthanolReflux (50-60°C), 6-8h f1000research.com

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound often focus on creating a library of compounds with diverse functionalities. A common synthetic strategy involves a multi-step process starting from commercially available reagents. mdpi.comnih.gov

A representative synthesis for a series of (benzenesulfonamide)-linked rhodanine derivatives proceeds as follows:

Formation of Rhodanine-3-acetic acid: An intermediate such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid is synthesized. mdpi.comnih.gov

Amide Coupling: This acid is then coupled with an amine, for example, 4-aminobenzenesulfonamide, using standard peptide coupling reagents like EDCI and HOBT. This forms the core rhodanine-benzenesulfonamide structure, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide. mdpi.comnih.gov

Knoevenagel Condensation: The rhodanine ring is then further functionalized at the C5 position via a Knoevenagel condensation with a variety of substituted benzaldehydes or isatins. This step introduces diverse aryl groups, leading to the final target compounds in good to excellent yields. mdpi.comresearchgate.net

This modular approach allows for the systematic variation of substituents on the benzenesulfonamide moiety and at the C5 position of the rhodanine ring, facilitating the exploration of structure-activity relationships.

Substituent Effects on Synthetic Yield and Purity

The nature and position of substituents on the aromatic rings used in the synthesis of rhodanine derivatives can significantly influence the reaction yield and the purity of the final products. Research indicates that both electron-donating and electron-withdrawing groups are generally well-tolerated in these syntheses, though they can affect reaction outcomes. mdpi.comnih.gov

For instance, in the synthesis of 5-benzylidene-rhodanine derivatives linked to a benzenesulfonamide, various substituents on the benzylidene ring resulted in a range of yields. While many substitutions lead to yields over 50%, some, like a 4-hydroxyphenyl group, resulted in a slightly lower yield of 47%. mdpi.comnih.gov The presence of a bulky electron-withdrawing group at the meta-position of the phenyl ring has been reported to be beneficial for activity, though its direct impact on synthetic yield is part of a broader optimization process. nih.gov

Compound SeriesSubstituent at C5Yield (%)Reference
9d5-Chloro-2-oxoindolin-3-ylidene78 mdpi.com
9c5-(Trifluoromethyl)-2-oxoindolin-3-ylidene73 nih.gov
7c4-(Trifluoromethoxy)benzylidene64 mdpi.com
7g3,4,5-Trimethoxybenzylidene56 nih.gov
7i4-Cyanobenzylidene56 mdpi.com
7q2,4,6-Trimethoxybenzylidene56 mdpi.com
7b4-Chlorobenzylidene54 nih.gov
7j3-Methoxybenzylidene52 mdpi.com
7r3,4-Difluorobenzylidene52 mdpi.com
11(S)-4-Hydroxyphenyl47 nih.gov

Strategies for Further Functionalization of the Rhodanine Ring (e.g., C5 position)

The rhodanine ring possesses two primary positions for chemical modification: the nitrogen atom at position 3 (N3) and the active methylene group at position 5 (C5). ekb.eg The C5 position is particularly reactive due to the acidity of its methylene protons, making it the focal point for introducing structural diversity. ekb.eg

The most prevalent strategy for functionalizing the C5 position is the Knoevenagel condensation . ekb.egresearchgate.net This reaction involves the base-catalyzed condensation of the C5 methylene group with a wide array of aldehydes and ketones, most commonly aromatic aldehydes and isatins. mdpi.comekb.eg This approach is highly effective for synthesizing a large number of 5-arylmethylene or 5-arylidene rhodanine derivatives. ekb.egnih.gov

The versatility of the Knoevenagel condensation allows for the introduction of various substituted phenyl, indole, and other heterocyclic rings at the C5 position. mdpi.comnih.gov This strategy is fundamental to creating libraries of rhodanine derivatives for screening purposes. mdpi.comnih.gov The reaction is robust and can be performed under various conditions, including conventional heating and microwave irradiation, often providing the target Z-isomers with high selectivity. ekb.egnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Benzenesulfonylamino Rhodanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-(Benzenesulfonylamino)rhodanine, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to its unique proton environments. These include the protons of the phenyl group, the amine proton, and the methylene (B1212753) protons within the rhodanine (B49660) ring.

Aromatic Protons (Benzenesulfonyl Group): The five protons on the benzene (B151609) ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing sulfonyl group.

Amine Proton (-NH-): The single proton attached to the nitrogen is anticipated to produce a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically found in the downfield region of the spectrum.

Methylene Protons (-CH₂-): The two protons of the methylene group in the rhodanine ring are chemically equivalent and are expected to appear as a sharp singlet. This signal would likely be found in the range of δ 4.0 to 4.5 ppm. In studies of related rhodanine derivatives, these methylene protons have been observed in this region. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.5 - 8.0Multiplet (m)5H
Amine (NH)VariableBroad Singlet (br s)1H
Methylene (CH₂)4.0 - 4.5Singlet (s)2H

¹³C NMR Analysis for Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

Rhodanine Ring Carbons: The rhodanine moiety contains three distinct carbons: a thiocarbonyl (C=S), a carbonyl (C=O), and a methylene (CH₂). Based on data for the parent rhodanine molecule, the thiocarbonyl carbon is the most deshielded, appearing far downfield, followed by the carbonyl carbon. bmrb.io The methylene carbon appears in the aliphatic region.

Benzenesulfonyl Group Carbons: The benzene ring will show four signals: one for the carbon directly attached to the sulfonyl group (ipso-carbon) and three others for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S (Rhodanine)~205
C=O (Rhodanine)~175
Aromatic (C-SO₂)~140
Aromatic (CH)125 - 135
CH₂ (Rhodanine)~40

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Complex Structures

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's intricate structure. ipb.ptnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. libretexts.org This would be particularly useful for assigning the ortho, meta, and para protons within the benzenesulfonyl ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. libretexts.org It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds). nih.gov Expected key correlations for this compound would include:

Correlations from the aromatic protons to the ipso-carbon of the benzene ring.

A correlation from the amine (NH) proton to the ipso-carbon of the benzene ring and to the C4 (carbonyl) carbon of the rhodanine ring.

Correlations from the methylene (CH₂) protons to the C=O and C=S carbons of the rhodanine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The molecular formula for this compound is C₉H₈N₂O₃S₃, giving it a monoisotopic mass of approximately 303.96 g/mol .

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion would be observed. libretexts.orgnih.gov Subsequent fragmentation would likely proceed through several characteristic pathways for sulfonamides and heterocyclic systems. researchgate.netresearchgate.netnist.gov

Key Predicted Fragmentation Pathways:

Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of the benzenesulfonyl cation [C₆H₅SO₂]⁺ at m/z 141 and a fragment corresponding to the 3-aminorhodanine radical. nih.gov

Loss of Sulfur Dioxide (SO₂): The molecular ion could lose a neutral SO₂ molecule (64 Da), a characteristic fragmentation for sulfonamides. nist.gov

Fragmentation of the Rhodanine Ring: The rhodanine ring itself can fragment, for example, through the loss of a thiocarbonyl group (CS) or carbon disulfide (CS₂).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by identifying the functional groups present in a molecule. researchgate.netspectroscopyonline.com These two techniques are complementary; for instance, the polar carbonyl and sulfonyl groups give strong IR signals, while the less polar thiocarbonyl group often shows a strong Raman signal. researchgate.netgre.ac.uk

The spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Technique
N-H (Amine)Stretching3300 - 3200FT-IR
C-H (Aromatic)Stretching3100 - 3000FT-IR, Raman
C=O (Amide I)Stretching~1715FT-IR
S=O (Sulfonyl)Asymmetric & Symmetric Stretching~1350 & ~1160FT-IR
C=S (Thioamide)Stretching1250 - 1050Raman, FT-IR
C-SStretching800 - 600Raman

Studies on rhodanine and its derivatives confirm the assignment of the C=O (amide I) band around 1713 cm⁻¹ and various thioamide bands between 980 and 1180 cm⁻¹. gre.ac.ukgre.ac.uk The characteristic strong sulfonyl (SO₂) stretches are expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), consistent with other benzenesulfonamide (B165840) compounds. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about its chromophoric systems. shimadzu.com A chromophore is the part of a molecule responsible for its color. In this compound, the primary chromophores are the benzenesulfonyl group and the rhodanine ring. dntb.gov.uaacs.org

The benzene ring is expected to exhibit strong π→π* transitions, typically seen as intense absorption bands below 280 nm. The rhodanine moiety itself contains C=O and C=S groups, which possess non-bonding electrons (n electrons). These can undergo n→π* transitions, which are typically weaker and appear at longer wavelengths than π→π* transitions. researchgate.netresearchgate.net The combination of the benzene ring and the rhodanine heterocycle, linked through the sulfonylamino bridge, creates an extended electronic system. This conjugation can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the individual, unconjugated chromophores. acs.orgnih.gov The absorption spectrum would therefore be a composite of the transitions originating from these different parts of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Similarly, a comprehensive search for the solid-state molecular architecture of this compound through X-ray crystallography has yielded no results. There are currently no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

While X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions, such an analysis for this compound has not been reported in the available scientific literature.

The absence of this critical data prevents a detailed discussion and the creation of data tables pertaining to the advanced spectroscopic and structural properties of this compound as outlined in the requested article structure. Further empirical research and publication in peer-reviewed scientific journals would be required to generate the necessary data to fulfill the requested detailed analysis.

Computational Chemistry and Theoretical Studies of 3 Benzenesulfonylamino Rhodanine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. These methods provide detailed insights into electronic structure, conformational preferences, and spectroscopic characteristics.

DFT calculations are used to determine the distribution of electrons within the 3-(Benzenesulfonylamino)rhodanine molecule and to predict its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Studies on related rhodanine (B49660) derivatives have shown that the presence and nature of substituents significantly influence these electronic parameters. nih.gov For instance, the introduction of different groups can alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity. nih.gov DFT-calculated HOMO-LUMO energies have been found to correlate well with experimental redox potentials for rhodanine derivatives. mdpi.com The accuracy of these computational approaches is often validated by comparing calculated energies with experimental UV-Vis spectra. mdpi.com While specific values for this compound are not detailed in the provided sources, the general trends observed for rhodanine derivatives provide a framework for understanding its electronic behavior.

Table 1: Representative Quantum Chemical Reactivity Descriptors for Rhodanine Derivatives Note: This table presents typical parameters studied for rhodanine derivatives using DFT methods. Specific values for this compound require dedicated computational analysis.

Descriptor Symbol Significance Typical Calculation Method
Highest Occupied Molecular Orbital Energy EHOMO Electron-donating ability DFT (e.g., B3LYP, ωB97XD)
Lowest Unoccupied Molecular Orbital Energy ELUMO Electron-accepting ability DFT (e.g., B3LYP, ωB97XD)
HOMO-LUMO Energy Gap ΔE Chemical reactivity, stability ΔE = ELUMO - EHOMO
Dipole Moment µ Molecular polarity DFT
Ionization Potential I Energy required to remove an electron I ≈ -EHOMO

Conformational Analysis and Stability

Quantum chemical calculations are also used to determine the most stable three-dimensional arrangement (conformation) of a molecule. By calculating the potential energy for different spatial arrangements of atoms, researchers can identify the lowest-energy, and thus most stable, conformer. For rhodanine derivatives, studies have shown that the geometrical structures are often non-planar. nih.gov The conformational flexibility, particularly around the rotatable bonds connecting the rhodanine ring, the sulfonyl group, and the benzene (B151609) ring, is crucial for its ability to fit into the binding sites of various biological targets.

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. plos.org Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra, providing information about electronic transitions within the molecule. plos.org Calculations have shown good agreement between predicted UV-Vis spectra and experimental results for rhodanine compounds. mdpi.com Similarly, methods exist to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of each atom. plos.orgnih.gov These predictions serve as a valuable tool for structural elucidation and confirmation. plos.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand how potential drug molecules like this compound interact with enzyme active sites and to predict their inhibitory potential.

The rhodanine and benzenesulfonamide (B165840) scaffolds are present in many enzyme inhibitors. Docking studies have explored the binding of derivatives containing these moieties to a range of important therapeutic targets.

Carbonic Anhydrase (CA): Benzenesulfonamides are a classic class of carbonic anhydrase inhibitors. nih.gov The sulfonamide group (—SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion (Zn²⁺) in the enzyme's active site. ekb.egsemanticscholar.org Docking studies on rhodanine-linked benzenesulfonamide derivatives show that the sulfonamide moiety binds to the catalytic zinc ion, while the rhodanine and phenyl portions of the molecule extend into the active site cavity, forming additional interactions with amino acid residues. ekb.egnih.govnih.gov These interactions are key for achieving high affinity and selectivity for different CA isoforms, such as the tumor-associated hCA IX and XII. ekb.egresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase often targeted in cancer therapy. rjsocmed.com Rhodanine derivatives have been investigated as EGFR inhibitors. f1000research.commdpi.com Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain, a common target for inhibitors like erlotinib (B232) and gefitinib (B1684475). f1000research.comnih.gov The interactions often involve hydrogen bonds and hydrophobic contacts with key residues in the active site. f1000research.com

Protein Tyrosine Phosphatases (PTPs): While PTPs are important drug targets, specific molecular docking studies for this compound against this class of enzymes were not prominently featured in the reviewed literature.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Novel N-substituted rhodanine derivatives have been synthesized and evaluated as AChE inhibitors. nih.gov Molecular docking simulations have been performed to understand their binding mechanism within the enzyme's active site, with calculated binding energies indicating potential inhibitory activity. nih.govnih.gov

HIV-1 Integrase (IN): This enzyme is essential for HIV replication and a validated target for antiretroviral drugs. mdpi.comresearchgate.net Compounds can inhibit IN by binding to its catalytic site or to an allosteric site. nih.govnih.gov Docking studies have been used to explore the binding of various small molecules to the catalytic core domain of HIV-1 IN, often involving interactions with essential magnesium ions in the active site. mdpi.com

Table 2: Summary of Predicted Binding Interactions of Rhodanine-Benzenesulfonamide Scaffolds with Various Enzymes from Molecular Docking Studies

Target Enzyme Key Binding Site Features Predicted Interactions Representative PDB IDs for Docking
Carbonic Anhydrase (hCA II) Catalytic Zn²⁺ ion, hydrophilic and hydrophobic residues Sulfonamide group coordinates with Zn²⁺; H-bonds with Thr199/200 5MJN, 4WW8
EGFR ATP-binding pocket, hinge region H-bonds with backbone atoms of key residues (e.g., Met793) 3G6H, 5FL4
Acetylcholinesterase (AChE) Catalytic active site, peripheral anionic site H-bonds and π-π stacking with aromatic residues (e.g., Trp84, Tyr334) Not specified in results
Aldose Reductase (ALR2) Anion-binding pocket (Tyr48, His110) H-bonds with Tyr48, His110; hydrophobic interactions 2FZD

Allosteric Site Interaction Modeling

Allosteric inhibitors act at a site distinct from the enzyme's active (orthosteric) site, inducing a conformational change that modulates the enzyme's activity. nih.gov This can offer advantages in terms of selectivity and reduced side effects. nih.gov

Computational methods are crucial for identifying potential allosteric sites and modeling how ligands interact with them. nih.govfrontiersin.org In the context of the targets listed, HIV-1 integrase is a notable example where allosteric inhibition has been extensively studied. nih.govnih.gov A class of inhibitors known as allosteric IN inhibitors (ALLINIs) binds at the interface of the IN catalytic core domain dimer, a site normally occupied by the host cofactor LEDGF/p75. nih.gov This binding does not block the catalytic site directly but instead promotes aberrant IN multimerization, disrupting the late stages of viral replication. nih.govnih.gov While specific modeling of this compound as an allosteric modulator was not found, the existence of allosteric pockets on targets like HIV-1 IN suggests a potential avenue for inhibitor design that could be explored for this compound scaffold.

Induced Fit Docking and Conformational Flexibility

Induced Fit Docking (IFD) is a computational method that accounts for the flexibility of both the ligand and the protein's active site upon binding, mimicking the "induced fit" theory of molecular recognition. nih.govnih.gov This approach is more computationally demanding than rigid docking but provides a more accurate prediction of the binding mode by allowing for conformational changes in the protein's side chains and backbone. nih.govjscimedcentral.com

In the study of rhodanine derivatives, IFD has been employed to understand how these ligands orient themselves within the binding pockets of various protein targets. For instance, in studies of rhodanine derivatives as potential prostate cancer inhibitors targeting the 3VHE protein, virtual screening was followed by a series of molecular docking protocols, including IFD, to refine the binding poses of the most promising compounds. scirp.orgscirp.org This multi-step process, which combines high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking before the final IFD, ensures a thorough exploration of the ligand's conformational space and the receptor's flexibility. scirp.orgscirp.org

The IFD protocol typically involves an initial rigid docking of the ligand into the receptor, followed by a relaxation of the protein structure around the ligand. jscimedcentral.com This process allows for the identification of key interactions and conformational adjustments that stabilize the protein-ligand complex. researchgate.net For inhibitors targeting protein tyrosine kinases, IFD studies have successfully reproduced the native poses of various ligands and identified crucial hydrogen bonds and other interactions that determine binding affinity and specificity. researchgate.net This methodology is essential for understanding the conformational flexibility of this compound and its analogs, providing a dynamic picture of the binding event that is critical for structure-based drug design. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound in various environments.

Dynamic Behavior of the Compound in Solvent Environments

MD simulations are used to assess the behavior and stability of a compound in a physiologically relevant context, such as a solvent environment like water. scielo.br These simulations can reveal how the compound's conformation changes and how it interacts with the surrounding solvent molecules. Typically, a simulation is run for a significant duration, for example, 100 nanoseconds (ns), within a solvation box (e.g., orthorhombic) filled with a specific water model like TIP3P. scielo.br To neutralize the system and mimic physiological conditions, counter ions such as NaCl are added. scielo.br

Ligand-Protein Complex Stability and Interaction Dynamics

MD simulations are crucial for validating the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over time, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. Key metrics used to evaluate this stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netmdpi.com

A stable ligand-protein complex is generally indicated by a low and converged RMSD value for the protein backbone and the ligand over the simulation period, often fluctuating within an acceptable range (e.g., 1-3 Å). scielo.brnih.govresearchgate.net The RMSF value for each amino acid residue indicates its flexibility; residues that interact with the ligand are expected to show fewer fluctuations, signifying a stable interaction. scielo.brnih.gov

In a 100 ns MD simulation of a rhodanine derivative complexed with a target protein, the stability was confirmed by an average protein RMSF of 1.07 Å. scielo.br The analysis of interactions throughout the simulation reveals the dynamics of binding. The stability of such complexes is maintained by a network of non-bonded interactions, including hydrogen bonds, hydrophobic interactions, and water bridges. scielo.brresearchgate.net For example, key hydrogen bonds were observed with SER202 and SER606 residues, while sustained hydrophobic contacts with residues like PRO294, TYR625, and ALA605 were crucial for enhancing the complex's stability. scielo.br These dynamic interaction profiles provide a deeper understanding of the binding affinity and the structural basis for the ligand's activity.

Table 1: Key Parameters from a Representative 100 ns MD Simulation of a Rhodanine Derivative-Protein Complex scielo.br
ParameterObservationImplication
Simulation Time100 nsProvides sufficient time to assess the stability of the complex.
Solvent ModelTIP3P WaterMimics an aqueous physiological environment.
Average Protein RMSF1.07 ÅIndicates that the overall protein structure remained stable and within acceptable fluctuation limits.
Key H-Bonding ResiduesSER202, SER606These specific hydrogen bonds are critical anchors for the ligand in the binding pocket.
Key Hydrophobic Contact ResiduesPRO294, TYR625, ALA605, LEU428, PRO603Sustained hydrophobic interactions contribute significantly to the overall stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and for identifying the key structural features that drive their effects.

Development of Predictive Models based on Molecular Descriptors

The development of a robust QSAR model begins with a dataset of compounds with known activities. scirp.org For rhodanine and benzenesulfonamide derivatives, 3D-QSAR models have been developed to predict their inhibitory potential against specific targets. scirp.orgnih.gov In these studies, a dataset of molecules is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. scirp.orgscirp.org

The models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Atom-based QSAR models treat a molecule as a collection of overlapping van der Waals spheres, which is useful for explaining structure-activity relationships. scirp.org The resulting models are evaluated using several statistical parameters, as shown in the table below.

Table 2: Statistical Parameters for a 3D-QSAR Model of Rhodanine Derivatives scirp.org
Statistical ParameterValueDescription
R² (Coefficient of Determination)0.903Indicates a high degree of correlation between the predicted and observed activities for the training set.
Q² (Cross-validated R²)0.869Represents the predictive power of the model determined by internal validation (e.g., leave-one-out).
SD (Standard Deviation)0.081Measures the average distance between the observed and predicted values. A lower value indicates a better model.
F-value247.2Indicates the statistical significance of the model. A high F-value suggests a highly significant model.

A model with strong statistical validation, like the one described, can be reliably used to predict the activity of novel compounds, thereby accelerating the discovery of new potential inhibitors. scirp.org

Identification of Key Structural Features for Desired Activities

Structure-activity relationship (SAR) and QSAR studies are instrumental in identifying the specific molecular fragments or properties of this compound that are crucial for its biological activity. For benzenesulfonamide-based inhibitors, the sulfonamide group is a critical feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov

SAR studies on rhodanine derivatives have revealed several key insights:

The Rhodanine Core : The rhodanine (2-thioxothiazolidin-4-one) ring is a common scaffold in many biologically active compounds. mdpi.com However, it is also recognized as a potential Pan-Assay Interference Compound (PAINS), meaning it can sometimes lead to false-positive results in high-throughput screening. researchgate.net

N-3 Position Substitution : Modifications at the N-3 position of the rhodanine ring can significantly impact activity. Introducing small acidic groups like -CH2COOH can enhance antiproliferative activity, while larger substituents may decrease it. nih.gov The benzenesulfonylamino group at this position is a key feature of the title compound.

C-5 Position Substitution : The substituent at the C-5 position of the rhodanine ring is also critical. Often, a benzylidene group is present at this position, and its substitution pattern can fine-tune the compound's activity. nih.govnih.gov

Benzenesulfonamide Tail : In benzenesulfonamide-based inhibitors, the "tail" portion extending from the sulfonamide group plays a crucial role in modulating isoform specificity by interacting with residues in the hydrophobic pockets of the target enzyme. nih.gov The specific structure of the tail determines which isoforms of an enzyme are inhibited most effectively.

These studies collectively suggest that the activity of this compound is a composite of contributions from the rhodanine core, the linker, and the benzenesulfonamide moiety, with each part playing a distinct role in molecular recognition and binding. nih.govnih.gov

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Enzyme Inhibition Mechanism Studies

Characterization of Carbonic Anhydrase (CA) Isoform Inhibition Kinetics (hCA I, II, IX, XII)

Derivatives of benzenesulfonamide (B165840) linked to a rhodanine (B49660) moiety have been synthesized and evaluated for their inhibitory effects on four human (h) carbonic anhydrase (CA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.com These isoforms are physiologically significant, with hCA I and II being cytosolic and widely distributed, while hCA IX and XII are tumor-associated and often overexpressed in various cancers. nih.govnih.gov

In one study, a series of rhodanine-linked benzenesulfonamide derivatives demonstrated potent, nanomolar-level inhibition against all four tested isoforms. mdpi.com This potent inhibition is attributed to the presence of the sulfonamide group, which is a known zinc-binding group within the active site of carbonic anhydrases. mdpi.comnih.gov Interestingly, many of these compounds showed greater selectivity towards the tumor-associated isoforms hCA IX and hCA XII compared to the cytosolic hCA I and II. mdpi.com For instance, against hCA IX, all tested compounds showed better inhibition than the standard drug acetazolamide (B1664987) (AAZ). mdpi.com

The inhibition constants (Kᵢ) for these derivatives were found to be in the nanomolar range. For hCA I, Kᵢ values were generally below 900 nM, with some compounds exhibiting Kᵢ values as low as 22.4 nM. mdpi.com Against hCA II, derivatives incorporating an isatin (B1672199) nucleus were particularly effective. mdpi.com The inhibition against the tumor-related isoforms was even more pronounced, with Kᵢ values for hCA IX and hCA XII indicating strong potency. mdpi.com

The general trend of inhibition for a novel series of aromatic bis-ureido-substituted benzenesulfonamides showed weak inhibition against hCA I (Kᵢs from 68.1 to 9174 nM), moderate to effective inhibition against hCA II (Kᵢs from 4.4 to 792 nM), and effective inhibition against hCA IX and XII (Kᵢs in the ranges of 6.73–835 nM and 5.02–429 nM, respectively). nih.gov

Compound/DrughCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 250.012.025.85.7
Compound 7h 22.4---
Compound 9d 35.8---
Aromatic bis-ureido-substituted benzenesulfonamides (Range) 68.1 - 91744.4 - 7926.73 - 8355.02 - 429

Data sourced from multiple studies. mdpi.comnih.gov

Investigation of Pentose (B10789219) Phosphate (B84403) Pathway Enzyme (G6PD, 6PGD) Inhibition

Rhodanine derivatives containing benzene (B151609) moieties have been investigated for their inhibitory effects on the key enzymes of the pentose phosphate pathway (PPP), namely glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). bingol.edu.tr The PPP is crucial for cancer cell metabolism, providing NADPH for redox balance and precursors for nucleotide synthesis. bingol.edu.trnih.gov

In vitro studies revealed that rhodanine derivatives can inhibit both G6PD and 6PGD. bingol.edu.tr For instance, the starting material 3-amino-2-thioxothiazolidin-4-one (3-NH2-Rh) exhibited competitive inhibition against both enzymes, with Kᵢ values of 91.60 ± 9.25 μM for G6PD and 64.51 ± 4.26 μM for 6PGD. bingol.edu.tr Interestingly, rhodanine derivatives containing different benzene moieties showed lower IC₅₀ values compared to the parent 3-NH2-Rh, indicating that the addition of the benzene group enhances the inhibitory activity. bingol.edu.tr The inhibition constants (Kᵢ) for these phenyl-substituted rhodanines (Ph-Rhs) were in the range of 6.57 ± 2.03 to 91.60 ± 9.25 μM for G6PD and 11.17 ± 3.01 to 64.51 ± 4.26 μM for 6PGD. bingol.edu.tr

Molecular docking studies have suggested that these inhibitors bind to the catalytic active sites of both G6PD and 6PGD. bingol.edu.tr

CompoundTarget EnzymeInhibition Constant (Kᵢ, μM)Inhibition Type
3-amino-2-thioxothiazolidin-4-one (3-NH2-Rh) G6PD91.60 ± 9.25Competitive
3-amino-2-thioxothiazolidin-4-one (3-NH2-Rh) 6PGD64.51 ± 4.26Competitive
Phenyl-substituted rhodanines (Ph-Rhs) Range G6PD6.57 ± 2.03 to 91.60 ± 9.25-
Phenyl-substituted rhodanines (Ph-Rhs) Range 6PGD11.17 ± 3.01 to 64.51 ± 4.26-

Data from in vitro studies. bingol.edu.tr

Acetylcholinesterase (AChE) Inhibition Mechanisms

Rhodanine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nanobioletters.commdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Studies on various 3-substituted rhodanine derivatives have demonstrated their potential to inhibit AChE. For example, a series of rhodanine-3-acetic acid derivatives showed IC₅₀ values against AChE ranging from 24.05 to 86.85 μM. researchgate.net Another study on 3-α-carboxy ethyl/3-benzamidoacetic acid rhodanine derivatives reported IC₅₀ values for AChE inhibition in the range of 27.29 to 112.58 µM. nanobioletters.com The potency of these inhibitors appears to be influenced by the nature of the substituent on the rhodanine core. For instance, compounds with a 3-α-carboxy ethyl group at the nitrogen atom of the rhodanine moiety were more effective than those with a bulkier hippuric acid moiety. nanobioletters.com Furthermore, a 4-nitro substituent on the benzylidene ring was found to confer more potent AChE inhibition compared to other substituents like chloro, methoxy, or methyl groups. nanobioletters.com

Kinetic studies on some rhodanine derivatives have indicated a mixed-type inhibition mechanism for AChE. researchgate.net This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. heraldopenaccess.us

Compound SeriesAChE Inhibition (IC₅₀, μM)Key Findings
Rhodanine-3-acetic acid derivatives 24.05 - 86.85Esters were more efficient inhibitors than amides.
3-α-carboxy ethyl/3-benzamidoacetic acid rhodanine derivatives 27.29 - 112.584-nitro substituent enhanced potency; smaller groups on the rhodanine nitrogen were favorable.

Data from in vitro inhibition assays. nanobioletters.comresearchgate.net

Protein Tyrosine Phosphatase (PTP) Inhibition (PTP1B, MEG1, MEG2, VE-PTP)

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play crucial roles in cellular signaling pathways. mdpi.com Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling, making it a therapeutic target for diabetes and obesity. mdpi.comnih.gov Other PTPs like MEG1, MEG2, and vascular endothelial PTP (VE-PTP) are also involved in various physiological and pathological processes. medchemexpress.com

While specific kinetic data for the direct inhibition of these PTPs by "3-(Benzenesulfonylamino)rhodanine" is not extensively detailed in the provided search results, the broader class of rhodanine-containing compounds has been investigated as PTP inhibitors. The general principle of PTP inhibition often involves molecules that can mimic the phosphotyrosine substrate and bind to the catalytic site of the phosphatase. nih.gov

VE-PTP, for example, is involved in vascular homeostasis and angiogenesis, and its inhibition is a potential therapeutic strategy. medchemexpress.com Fragment-based discovery has led to the identification of selective VE-PTP inhibitors. medchemexpress.com

Given the structural features of this compound, it is plausible that it or its derivatives could be designed to target the active site of specific PTPs. However, detailed mechanistic and kinetic studies for this specific compound against PTP1B, MEG1, MEG2, and VE-PTP require further investigation.

HIV-1 Integrase (IN) Inhibition Studies

HIV-1 integrase (IN) is a key enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for integrating the viral DNA into the host genome. nih.gov As such, it is a validated target for antiretroviral therapy. mdpi.com

Rhodanine-containing compounds have been identified as a promising class of HIV-1 integrase inhibitors. nih.gov The mechanism of action of these inhibitors typically involves binding to the active site of the integrase enzyme, often chelating the essential divalent metal ions (usually Mg²⁺) required for its catalytic activity. mdpi.com This prevents the enzyme from carrying out the strand transfer reaction, thereby blocking viral replication. mdpi.com

Design, synthesis, and molecular docking studies of novel rhodanine derivatives have been performed to optimize their inhibitory activity and selectivity. nih.gov These studies aim to develop second-generation inhibitors that are effective against viral strains resistant to existing drugs like Raltegravir. nih.gov While the search results highlight the potential of the rhodanine scaffold for HIV-1 IN inhibition, specific kinetic data and detailed mechanistic studies for "this compound" itself are not provided. Further investigation would be needed to characterize its specific interactions with the HIV-1 integrase enzyme.

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes activated during hyperglycemic conditions and is implicated in the development of diabetic complications. nanobioletters.com The inhibition of this enzyme is a key therapeutic strategy to prevent or ameliorate these long-term complications. researchgate.net

A series of novel rhodanine-based inhibitors of aldose reductase have been designed and synthesized. nih.gov These compounds, featuring a p-hydroxybenzylidene functional group, have demonstrated significant inhibitory activities against aldose reductase, with IC50 values ranging from 20 nM to 2000 nM. nih.gov The design of these inhibitors has focused on replacing the more acidic carboxymethyl group with a low-acidic phenolic group, which is predicted to improve drug uptake at physiological pH. nih.gov In silico docking studies have revealed that the deprotonated 4-hydroxybenzylidene group of these compounds interacts with the anion-binding sub-pocket of aldose reductase, forming strong hydrogen bonds and charge interactions. nih.gov

Quinazolinone-based rhodanine-3-acetic acids have also been identified as potent aldose reductase inhibitors. nanobioletters.com The search for specific and effective aldose reductase inhibitors remains a significant challenge in pharmaceutical research. researchgate.net

Phosphatase of Regenerating Liver 3 (PRL-3) Inhibition

Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase that plays a significant role in cancer progression, particularly in metastasis. thno.orgnih.gov It is involved in various cellular processes, including cell proliferation, migration, and invasion. thno.orgoncotarget.com The tumor-specific expression of PRL-3 in multiple cancer types makes it an attractive therapeutic target. thno.org

Rhodanine derivatives have been synthesized and identified as specific inhibitors of PRL-3. For instance, the compounds CG-707 and BR-1 were found to inhibit PRL-3 enzymatic activity with IC50 values of 0.8 µM and 1.1 µM, respectively. nih.gov These inhibitors have been shown to effectively block the migration and invasion of cancer cells that overexpress PRL-3, without exhibiting cytotoxicity. nih.gov The specificity of these inhibitors for PRL-3 was confirmed by observing the recovery of phosphorylation in known PRL-3 substrates like ezrin and cytokeratin 8. nih.gov Furthermore, these rhodanine-based inhibitors have demonstrated selectivity for PRL-3 over other phosphatases. nih.gov

Inhibition of PRL-3 has been shown to down-regulate the anti-apoptotic protein Mcl-1 and induce the intrinsic apoptotic pathway in myeloma cells. oncotarget.com It also reduces IL-6-induced phosphorylation of STAT3, suggesting a role in the JAK/STAT3 signaling pathway. oncotarget.com Studies have shown that rhodanine derivatives can inhibit PRL-3-mediated cell proliferation and migration, induce cell cycle arrest, and promote apoptosis in cancer cells. thno.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways involved in cell proliferation, survival, and motility. mdpi.com Aberrant activation of EGFR is a common feature in many human cancers, making it a key target for anticancer therapies. mdpi.comscienceopen.com

Rhodanine derivatives have been investigated as potential EGFR kinase inhibitors. One study combined the rhodanine scaffold with a 4-(phenylamino)-quinazoline moiety to create a series of compounds with antiproliferative activities against HepG2 and A549 human cancer cell lines. nih.gov A compound from this series, HB 4, which contains a bromopyridine group, demonstrated superior inhibitory activity against both cell lines (IC50 = 3.1 µM for A549) compared to the established EGFR inhibitor gefitinib (B1684475). nih.gov Molecular docking analysis indicated that the rhodanine moiety of HB 4 forms a hydrogen bond with Pro770 in the EGFR binding site. nih.gov

The development of EGFR tyrosine kinase inhibitors (TKIs) has progressed through several generations, each aimed at improving efficacy and overcoming resistance mechanisms. mdpi.comnih.gov While first-generation TKIs like gefitinib and erlotinib (B232) have been effective, acquired resistance, often due to the T790M mutation, is a common issue. scienceopen.com This has led to the development of second and third-generation inhibitors. scienceopen.com

Cellular Activity Profiling (In Vitro)

The in vitro cellular activity of this compound and its analogs has been evaluated across various cell lines and microbial strains to determine their cytotoxic and antimicrobial potential.

Cytotoxicity Evaluation in Specific Cancer Cell Lines (e.g., A549 lung cancer, prostate cancer cells)

The cytotoxic effects of rhodanine derivatives have been assessed in several cancer cell lines, including the A549 human lung adenocarcinoma cell line and various prostate cancer cell lines.

In studies involving A549 cells, rhodanine-3-acetic acid derivatives were screened for their antiproliferative effects. nih.gov Some of these compounds exhibited inhibitory activity at a concentration of 10 µM. nih.gov Other research has also demonstrated the cytotoxic potential of various compounds against A549 cells, with some showing significant effects comparable to the chemotherapeutic drug cisplatin. mdpi.comkoreamed.orgmdpi.comnih.gov

With regard to prostate cancer, the cytotoxicity of N-methylpretrichodermamide B (NB), a biologically active compound, was investigated in a panel of human prostate cancer cell lines, including docetaxel-resistant subtypes. nih.gov NB displayed cytotoxicity in the micromolar range across all tested cell lines. nih.gov Notably, the IC50 of NB in the docetaxel-resistant PC3-DR cells was lower than in the parental PC3 cells, suggesting a lack of cross-resistance. nih.gov Further investigations in 22Rv1 prostate cancer cells, which were highly sensitive to NB, revealed that the compound induced cell death through mechanisms involving phosphatidylserine (B164497) externalization and caspase-3 activation. nih.gov

Cytotoxicity of Rhodanine Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineActivityReference
Rhodanine-3-acetic acid derivativesA549 (lung adenocarcinoma)Inhibitory activity at 10 µM nih.gov
HB 4 (Rhodanine-4-(phenylamino)-quinazoline derivative)A549 (lung adenocarcinoma)IC50 = 3.1 µM nih.gov
N-methylpretrichodermamide B (NB)PC3-DR (prostate cancer)Lower IC50 than in parental PC3 cells nih.gov
N-methylpretrichodermamide B (NB)22Rv1 (prostate cancer)Highly sensitive, induced apoptosis nih.gov

Modulation of Cellular Pathways (e.g., Cell Proliferation, Invasion in specific cell lines)

Rhodanine-based PRL-3 inhibitors have been shown to effectively block the migration and invasion of metastatic cancer cells. nih.gov The compound CG-707, a rhodanine derivative, was found to regulate proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. nih.gov

In prostate cancer cells, the micro-ribonucleic acid miR-29b has been identified as a tumor suppressor that inhibits cell proliferation and invasion while promoting apoptosis. nih.gov Forced expression of miR-29b in prostate cancer cells led to a decrease in cell proliferation and invasion. nih.gov

Studies on rhodanine-3-acetic acid derivatives have also demonstrated their ability to disrupt the migration of A549 cancer cells in a concentration-dependent manner. nih.gov Furthermore, rhodanine derivatives have been shown to inhibit PRL-3-mediated cell proliferation and invasion in various cancer cell lines. thno.org The inhibition of PRL-3 is associated with a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the breakdown of the extracellular matrix during tumor invasion. thno.org

Selectivity Profiling against Normal Cell Lines

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing toxicity to normal, healthy cells. This selectivity is often quantified using a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A selectivity index greater than 1 suggests that the compound is more toxic to cancer cells than to normal cells, indicating a favorable profile for a potential therapeutic agent. researchgate.net

In the context of rhodanine derivatives, studies have demonstrated promising selectivity. For instance, certain 3-substituted rhodanines have been shown to exhibit selective antitumor activity. One such derivative, 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one, displayed significant cytotoxicity against the colorectal adenocarcinoma HCT 116 cell line with an IC50 value of 10 μM, while it did not inhibit the growth of normal fibroblasts at concentrations up to 25 μM. nih.gov This highlights the potential for the rhodanine scaffold to be tailored for cancer-selective cytotoxicity.

While direct studies on this compound's selectivity are not extensively detailed in the reviewed literature, the principle is well-established with structurally related compounds. For example, research on other classes of compounds, such as oleanolic acid-type saponins, has utilized a panel of normal cell lines (e.g., Nthy-ori 3-1 normal thyroid epithelial cells) to explicitly calculate SI values and confirm selective action against corresponding cancer cells. mdpi.com Similarly, studies on β-carboline derivatives have validated their selectivity for cancer cells by testing them against normal keratinocyte cells. researchgate.net These methodologies provide a clear framework for evaluating the therapeutic potential of compounds like this compound.

Table 1: Concept of Selectivity Index (SI) in Cytotoxicity Studies
ParameterDescriptionExample Compound ClassNormal Cell Line ExampleCancer Cell Line ExampleFavorable OutcomeReference
IC50 (Normal Cells)Concentration of a compound that inhibits the growth of 50% of normal cells.RhodaninesNormal FibroblastsHCT 116High IC50 Value nih.gov
IC50 (Cancer Cells)Concentration of a compound that inhibits the growth of 50% of cancer cells.RhodaninesNormal FibroblastsHCT 116Low IC50 Value nih.gov
Selectivity Index (SI)Ratio of IC50 (Normal Cells) / IC50 (Cancer Cells).VariousHaCaT (Keratinocytes)A375 (Melanoma)SI > 1 researchgate.net

Interactions with Biological Macromolecules (Beyond Enzymes)

The biological effects of a compound are often mediated by its direct physical interaction with large biomolecules such as proteins and nucleic acids.

DNA/RNA Binding Studies (if applicable)

The interaction of small molecules with nucleic acids, DNA and RNA, is a key mechanism for many therapeutic agents. These interactions can occur through various modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate backbone. nih.govmdpi.com Techniques such as UV-Vis absorption titration, fluorescence spectroscopy, and fluorescence anisotropy are commonly employed to characterize these binding events and determine thermodynamic parameters like the dissociation constant (kd). mdpi.comnih.gov

However, based on a review of the available scientific literature, there are no specific studies detailing the direct binding interactions of this compound with either DNA or RNA. While the study of RNA-protein nih.gov and RNA-RNA interactions biorxiv.orgmichaelwolfinger.com is a burgeoning field, and methods for analyzing these are well-developed, research has not yet been published applying these to this compound.

Protein-Ligand Interaction Dynamics

Beyond enzyme inhibition, the interaction of rhodanine derivatives with other critical regulatory proteins has been a subject of investigation, particularly in the context of cancer. The Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death), represent significant non-enzymatic targets. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the dynamics of these protein-ligand interactions at an atomic level. researchgate.net Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target. bingol.edu.trscirp.org Following docking, MD simulations can be used to assess the stability of the protein-ligand complex over time under simulated physiological conditions, providing insights into conformational changes and the persistence of key interactions like hydrogen bonds. researchgate.netresearchgate.net

Studies on rhodanine derivatives have identified potent inhibitors of anti-apoptotic Bcl-2 family proteins. Specifically, novel pyridylrhodanines were developed and evaluated as potential inhibitors of Bcl-xL and Mcl-1. These studies revealed that specific structural modifications could lead to high affinity and selectivity for these protein targets. nih.gov

Table 2: Inhibition of Bcl-2 Family Proteins by Pyridylrhodanine Derivatives
CompoundTarget ProteinBinding Affinity (Ki)Key FindingReference
Pyridylrhodanine 56Bcl-xL3.6 µMShowed the best binding and selectivity towards Bcl-xL. nih.gov
Pyridylrhodanine 57Mcl-18.5 µMIdentified as the most selective binder for the Mcl-1 protein. nih.gov

Molecular docking studies on various rhodanine derivatives have consistently highlighted the importance of specific structural features for effective binding. These computational analyses help to understand the mechanism of action and guide the rational design of more potent and selective inhibitors. bingol.edu.trnih.gov The binding energy and specific amino acid interactions derived from such studies are crucial for optimizing the lead compounds. bingol.edu.trnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-(benzenesulfonylamino)rhodanine derivatives can be significantly altered by making substitutions at various positions on the molecule. The core structure, consisting of a rhodanine (B49660) ring linked to a benzenesulfonamide (B165840) moiety, provides a versatile scaffold for such modifications.

The nature and position of substituents on the aromatic rings of this compound and its analogs play a critical role in determining their biological efficacy. Research into rhodanine-linked benzenesulfonamide derivatives has shown that substitutions on the phenyl ring can modulate inhibitory activity against various enzymes, such as human carbonic anhydrases (hCAs). nih.gov

For instance, in a series of rhodanine-linked benzenesulfonamide derivatives, the substitution pattern on an aromatic aldehyde condensed at the 5-position of the rhodanine ring was systematically varied. The resulting compounds were evaluated for their inhibitory activity against different hCA isoforms. The structure-activity relationship (SAR) revealed that the presence and location of electron-donating or electron-withdrawing groups on the aromatic ring significantly impacted the inhibitory potency and selectivity. nih.gov All synthesized molecules in one study demonstrated good to excellent inhibition against the tested isoforms in the nanomolar range, which was attributed to the presence of the sulfonamide group acting as a zinc-binding group. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity of Rhodanine-Benzenesulfonamide Derivatives against hCA Isoforms

Compound ID Aromatic/Heteroaromatic Substitution hCA I (KI, nM) hCA II (KI, nM) hCA IX (KI, nM) hCA XII (KI, nM)
7a 4-Hydroxy-3-methoxy-phenyl 12.8 8.9 6.5 4.3
7b 4-Nitro-phenyl 45.6 28.4 15.2 9.8
7c 4-Methyl-phenyl >1000 89.7 43.6 25.1
7d 4-Chloro-phenyl 65.3 41.2 22.8 14.7
7e 2,4-Dichloro-phenyl 38.1 25.9 11.4 7.6
7f 3,4-Dimethoxy-phenyl 21.5 14.7 9.1 6.2
AAZ * Standard Drug 250 12.1 25.3 5.7

*AAZ: Acetazolamide (B1664987), a standard carbonic anhydrase inhibitor. Data extracted from a study on rhodanine-linked benzenesulfonamide derivatives. nih.gov

The data indicates that substitutions on the aromatic ring significantly influence the inhibitory activity against different carbonic anhydrase isoforms. For example, compound 7c with a 4-methylphenyl group showed very weak inhibition against hCA I (KI > 1000 nM), while compounds with other substitutions displayed potent inhibition in the nanomolar range. nih.gov

The linker connecting the rhodanine core to other chemical moieties, as well as variations in side chains, are pivotal in defining the biological activity of these compounds. The most common positions for structural modification on the rhodanine scaffold are the N-3 and C-5 positions. nih.gov

In the context of this compound, the benzenesulfonylamino group itself can be considered a key side chain at the N-3 position. Modifications to this group or the introduction of different linkers and side chains at the C-5 position can lead to compounds with a wide spectrum of biological activities. nih.gov For example, the development of novel rhodanine derivatives often involves introducing structurally diverse substituents at the C-5 or N-3 positions, or both. nih.gov

One study explored replacing an indol-3-ylchalcone moiety with rhodanine-linked aldehydes or isatins to investigate the impact on carbonic anhydrase inhibition. nih.gov This highlights the strategy of modifying the group attached to the rhodanine ring to enhance biological activity.

The steric and electronic properties of substituents have a profound impact on the biological activity of this compound analogs. A structure-activity relationship study on certain rhodanine derivatives indicated that as the size of the N-substituent increases, the activity tends to decrease, suggesting a possible steric hindrance effect. mdpi.com

Conversely, electronic effects also play a crucial role. For example, in a study of benzimidazole-rhodanine conjugates, compounds with electron-donating groups showed better Topoisomerase II inhibition than those with electron-withdrawing groups. nih.gov The substitution of a 4-methyl group (electron-donating) on a phenyl ring resulted in excellent inhibitory activity against several cancer cell lines, while replacing it with a 2-fluoro group (electron-withdrawing) led to a loss of cytotoxic activity. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model helps to identify the essential molecular features responsible for a molecule's biological activity. researchgate.net For rhodanine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

The rhodanine ring itself contains a hydrogen bond donor (the N-H group, if unsubstituted at N-3) and a hydrogen bond acceptor (the carbonyl oxygen). The thione group can also participate in interactions. In this compound, the sulfonamide group provides additional hydrogen bond donors and acceptors, which are crucial for interaction with many biological targets. nih.gov The aromatic rings in the structure contribute to hydrophobic and π-π stacking interactions. nih.gov

Molecular docking studies on rhodanine derivatives have helped to elucidate these interactions. For instance, in the context of tyrosine kinase inhibition, key interactions were observed to be mediated by the oxygen atoms from a phenoxy and the rhodanine group, as well as the sulfur atoms of the rhodanine ring. nih.gov

Correlation of Structural Features with Physicochemical Properties Relevant to Research

The physicochemical properties of a compound, such as solubility and stability, are critical for its utility in research and as a potential therapeutic agent. These properties are directly influenced by the compound's structural features.

Addressing Pan-Assay Interference Compound (PAINS) Aspects in Structure-Activity Studies

Rhodanine and its derivatives are known to be potential Pan-Assay Interference Compounds (PAINS). wikipedia.orgnih.gov PAINS are compounds that tend to show activity in a wide range of high-throughput screening assays through non-specific mechanisms, often leading to false-positive results. wikipedia.org The rhodanine scaffold is one of several chemical motifs that have been flagged as potential PAINS. wikipedia.org

The promiscuous activity of some rhodanine derivatives can be attributed to various factors, including chemical reactivity, aggregation, and interference with assay technology. nih.govscilit.com Therefore, when conducting structure-activity relationship studies on rhodanine-containing compounds, it is crucial to perform secondary assays and control experiments to rule out non-specific activity and confirm that the observed biological effects are due to specific interactions with the intended target. nih.gov Researchers in this field are generally aware of the PAINS issue and often employ orthogonal assays or biophysical methods to validate their findings and ensure that the SAR data is meaningful. researchgate.net

Exploration of Diverse Applications Non Clinical and Methodological

Applications in Materials Science

The utility of 3-(Benzenesulfonylamino)rhodanine in the realm of materials science, including its potential roles in coordination chemistry and polymer systems, is not well-documented in existing research.

Use in Coordination Chemistry or Ligand Design

There is currently no specific scientific literature detailing the use of this compound in coordination chemistry or as a designed ligand for metal complexes. The rhodanine (B49660) scaffold itself is known to coordinate with metal ions through its sulfur and nitrogen atoms, but studies specifying the 3-(benzenesulfonylamino) derivative in this capacity have not been identified.

Integration into Polymeric Systems

Information regarding the integration of this compound into polymeric systems is not available in the reviewed scientific literature. Research on the polymerization of rhodanine derivatives often focuses on modifications at the C5 position of the rhodanine ring, which can be functionalized with polymerizable groups. However, no studies have been found that specifically describe the incorporation of this compound into polymer chains.

Analytical Chemistry Applications

The potential of rhodanine derivatives as analytical tools has been recognized, particularly in the development of sensors. However, specific applications of this compound are not explicitly detailed.

Development of Chemical Sensors or Probes

While rhodanine-based compounds have been investigated as scaffolds for chemical sensors, there are no available studies that focus on this compound for this purpose. The development of sensors typically involves functionalizing the rhodanine core to create selective binding sites for specific analytes, but research on derivatives with a benzenesulfonylamino group at the 3-position is absent.

Role in Detection Methods (e.g., Metal Ion Indicators)

The scientific literature lacks specific examples of this compound being employed in detection methods, such as for metal ion indication. Although some rhodanine derivatives are known to act as chromogenic or fluorogenic indicators for metal ions, no such applications have been reported for the 3-(benzenesulfonylamino) variant.

Methodology Development in Biological Assays

The primary focus of research on benzenesulfonamide-rhodanine compounds lies in their biological activity, particularly as enzyme inhibitors. While this research is extensive, it does not directly address the development of new methodologies for biological assays using this compound as a tool or reagent. The compound is typically the subject of the assay rather than a component of the assay methodology itself. Therefore, no information is available for this section as per the user's strict instructions to exclude clinical applications and focus on methodological development.

Use as Reference Compounds in In Vitro Screens

The rhodanine scaffold, the central chemical moiety of this compound, is widely recognized within the drug discovery community, not as a conventional reference standard, but as a crucial structural alert for potential assay interference. bohrium.comresearchgate.net Compounds containing this scaffold are frequently classified as Pan-Assay Interference Compounds (PAINS). bohrium.comresearchgate.netresearchgate.net PAINS are molecules that appear as "hits" in numerous high-throughput screening (HTS) assays, often producing false-positive results due to non-specific activity. bohrium.comresearchgate.net

The promiscuous behavior of rhodanine derivatives stems from several biochemical and physicochemical mechanisms:

Chemical Reactivity : Many biologically evaluated rhodanine derivatives are 5-arylmethylidenerhodanines, which feature an exocyclic double bond. This structure acts as a potential Michael acceptor, allowing for covalent and often non-specific reactions with protein nucleophiles. bohrium.com

Compound Aggregation : Under typical assay conditions, some rhodanine-based compounds can form aggregates. These aggregates can sequester and non-specifically inhibit target proteins, leading to an apparent but misleading biological activity. bohrium.comresearchgate.net

Photometric Interference : The inherent color of many rhodanine derivatives can interfere with colorimetric and fluorometric assay readouts, another source of false-positive signals. bohrium.comresearchgate.net

Due to these characteristics, the rhodanine scaffold serves as a critical reference point for data validation in HTS campaigns. When a rhodanine-containing compound is identified as a hit, it is flagged for rigorous secondary screening to confirm that its activity is genuine and specific to the intended target, rather than an artifact of its chemical structure. tandfonline.comrsc.org While some rhodanine derivatives have been optimized into legitimate therapeutic agents, such as the approved aldose reductase inhibitor Epalrestat, the class as a whole is treated with caution. bohrium.com

Table 1: Characteristics of Rhodanine Derivatives in In Vitro Screening

Feature Description Implication in Screening
Classification Pan-Assay Interference Compound (PAINS) bohrium.comresearchgate.net Serves as a structural alert for potential false-positive results.
Primary Mechanism Can act as Michael acceptors, form aggregates, or cause photometric interference. bohrium.comresearchgate.net High potential for non-specific interaction with assay components and proteins.
Screening Outcome Frequently appear as "hits" in diverse, unrelated assays. researchgate.net Hits require extensive validation to rule out non-specific activity.

| Role | Reference for data quality control and validation. | Used to identify and filter out promiscuous compounds from hit lists. |

Development of Fluorescent Probes based on Rhodanine Scaffold

The rhodanine heterocycle is a valuable building block in the design of fluorescent probes and chemosensors due to its robust chemical properties and strong electron-withdrawing nature. rsc.orgmdpi.com This characteristic makes it an excellent acceptor component in donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) type dyes, which are designed to have specific photophysical properties. rsc.org

A prominent strategy in probe design involves the "turn-on" fluorescence mechanism, where the probe is non-fluorescent until it interacts with its specific analyte. A novel sensor for mercury (Hg²⁺), designated RR1, was developed by creating a hybrid structure from rhodamine and 3-aminorhodanine. acs.orgnih.gov In its native state, the molecule exists in a non-fluorescent, closed spirolactam form. Upon irreversible and stoichiometric binding with mercury ions, the spirolactam ring opens, resulting in a highly fluorescent compound that can detect mercury at concentrations as low as 0.5 pM. acs.orgnih.gov This color and fluorescence change allows for both spectroscopic and naked-eye detection. acs.org

In another application, the rhodanine scaffold was used to create an acceptor-donor-acceptor (A-D-A) type molecule for live-cell imaging. rsc.orgrsc.org This compound, 2-triphenylamine-1,3-dia[2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile] (2RDNTPA), uses a triphenylamine (B166846) core as the electron donor and two rhodanine-derived groups as the acceptors. rsc.org The resulting dye exhibits a significant Stokes shift (244 nm) and emits red light (629 nm), which is advantageous for biological imaging as it minimizes autofluorescence from the cellular environment. rsc.orgrsc.org Importantly, this probe shows negligible cytotoxicity, making it suitable for imaging living cancer cells. rsc.orgrsc.org

Table 2: Examples of Fluorescent Probes Utilizing the Rhodanine Scaffold

Probe Name Structure Type Target Analyte Mechanism of Action Key Features
RR1 Rhodamine-Rhodanine Hybrid acs.orgnih.gov Mercury (Hg²⁺) Spirolactam ring-opening upon analyte binding. acs.org "Turn-on" fluorescence; high sensitivity (pM range); irreversible binding. acs.orgnih.gov
2RDNTPA Acceptor-Donor-Acceptor (A-D-A) rsc.org Bio-imaging Intramolecular charge transfer. Red emission (629 nm); large Stokes shift (244 nm); low cytotoxicity. rsc.orgrsc.org

| Azo Dyes | 5-arylazorhodanine mdpi.com | Iron (Fe³⁺) | Coordination with metal ion. | High selectivity and sensitivity for Fe³⁺; colorimetric and fluorescent detection. mdpi.com |

These examples underscore the versatility of the rhodanine scaffold as a platform for developing sophisticated chemical tools for sensitive and selective detection of biologically and environmentally important species.

Table of Mentioned Compounds

Compound Name
This compound
3-aminorhodanine
2-triphenylamine-1,3-dia[2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile] (2RDNTPA)
Epalrestat
Rhodanine

Future Research Directions and Unaddressed Challenges

Advances in Stereoselective Synthesis of Enantiopure 3-(Benzenesulfonylamino)rhodanine

The synthesis of chiral compounds in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. While methods for the synthesis of rhodanine (B49660) derivatives are well-established, the development of stereoselective methods to produce enantiopure this compound presents an ongoing challenge and a significant opportunity. researchgate.netnih.govrsc.org

Future research will likely focus on the development of novel catalytic systems that can control the stereochemistry at the rhodanine core. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to direct the formation of a specific enantiomer. nih.govru.nlresearchgate.netmit.edu The application of asymmetric counteranion-directed catalysis, which utilizes a chiral counteranion to induce enantioselectivity, is another promising approach. nih.gov Furthermore, the use of chiral auxiliaries, which are temporarily attached to the molecule to guide the stereochemical outcome of a reaction, could be further explored for the synthesis of enantiopure this compound. ru.nl

Deeper Exploration of Molecular Targets and Pathways In Vitro

Identifying the specific molecular targets and cellular pathways through which this compound and its derivatives exert their biological effects is crucial for understanding their mechanism of action. While various rhodanine-based compounds have been shown to inhibit a range of enzymes and receptors, the precise targets of this compound are not fully elucidated. nih.govbohrium.com

Future in vitro studies should aim to comprehensively screen this compound against a broad panel of biological targets to identify novel interactions. Techniques such as high-throughput screening, proteomics, and genomics can be employed to uncover previously unknown molecular targets. d-nb.info Once potential targets are identified, further investigation into the downstream signaling pathways affected by the compound will be necessary to build a complete picture of its biological activity. d-nb.infoscirp.org For instance, studies on other rhodanine derivatives have identified targets such as HIV-1 integrase and carbonic anhydrase isoforms, suggesting potential avenues for investigation. mdpi.comnih.govnih.gov

Integration of Advanced Biophysical Techniques for Binding Characterization

To fully understand the interaction between this compound and its molecular targets, the integration of advanced biophysical techniques is essential. These methods can provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction. nih.govnih.govresearchgate.netrpi.edu

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing biomolecular interactions. nih.govnih.govresearchgate.netrpi.eduresearchgate.net SPR can provide real-time data on the association and dissociation rates of a compound binding to its target, while ITC can directly measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. nih.govrpi.edu The use of these techniques will be crucial for validating computational predictions and for guiding the rational design of more potent and selective analogs. researchgate.net Other advanced techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the binding mode of the compound. elsevier.com

Development of Robust Computational Models for Predicting Novel Activities

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. nih.gov The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives could significantly accelerate the discovery of new compounds with desired biological activities. scirp.orgnih.govarxiv.orgmdpi.com

Future efforts in this area should focus on building QSAR models using large and diverse datasets of rhodanine derivatives with known activities. mdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries to identify promising candidates for synthesis and experimental testing. researchgate.netnih.gov Machine learning algorithms, such as random forests and neural networks, have shown great promise in developing highly predictive QSAR models. nih.govarxiv.orgmdpi.com Molecular docking and molecular dynamics simulations can also be used to predict the binding mode and affinity of these compounds to their targets, providing valuable insights for lead optimization. scirp.orgnih.govresearchgate.net

Strategies for Overcoming Potential Research Limitations (e.g., compound stability, PAINS)

A significant challenge in the study of rhodanine-containing compounds is their potential to act as Pan-Assay Interference Compounds (PAINS). researchgate.net PAINS are compounds that can give false-positive results in high-throughput screening assays due to various non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology. The rhodanine scaffold itself has been flagged as a potential PAINS moiety. researchgate.net

Future research must address this issue head-on to ensure the validity of screening results. This includes carefully designed counter-screens and orthogonal assays to confirm the activity of hit compounds. Strategies to mitigate the PAINS liability of the rhodanine scaffold could involve structural modifications to reduce its reactivity or tendency to aggregate. Additionally, a thorough investigation of the compound's stability under various experimental conditions is crucial to ensure that the observed biological effects are due to the compound itself and not its degradation products. researchgate.net

Exploration of New Chemical Space around the Core Scaffold for Enhanced Academic Utility

The rhodanine scaffold of this compound offers a rich platform for chemical modification, allowing for the exploration of new chemical space and the generation of novel analogs with diverse properties. scilit.comnih.gov The most common strategies for creating new rhodanine derivatives involve introducing a variety of substituents at the C-5 or N-3 positions of the rhodanine ring. nih.gov

Future synthetic efforts should focus on creating libraries of compounds with systematic variations at these positions to establish clear structure-activity relationships (SAR). researchgate.netmdpi.com This will involve the synthesis of analogs with a wide range of electronic and steric properties to probe the chemical space around the core scaffold. nih.gov The use of computational tools like Scaffold Hunter can aid in the interactive exploration of this chemical space and the identification of novel scaffolds with potential for enhanced academic utility. nih.gov This exploration could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties, as well as novel biological activities. nih.govingentaconnect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Benzenesulfonylamino)rhodanine derivatives?

  • Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride with rhodanine derivatives. For example, microwave-assisted aldol condensation using ionic liquids (e.g., [BMI]Cl) as phase-transfer catalysts can enhance reaction efficiency (59–83% yields in 10 minutes under 160 W irradiation) . Alternatively, multi-step strategies involve synthesizing intermediates like benzimidazole esters followed by coupling with rhodanine acids using coupling agents (e.g., TBTU in DMF) .

Q. How are structural and purity characteristics of this compound derivatives validated?

  • Methodological Answer : Crystallographic analysis (e.g., X-ray diffraction) confirms bond lengths, angles, and non-covalent interactions (e.g., C–H···O hydrogen bonds in asymmetric units) . Purity is assessed via HPLC, NMR (¹H/¹³C), and mass spectrometry. For example, substituent effects on the rhodanine core are validated by comparing experimental and calculated FT-IR spectra .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Antifungal activity is tested against C. albicans using broth microdilution. Biofilm inhibition assays (e.g., crystal violet staining) further quantify potency .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the optimization of this compound derivatives for anticancer activity?

  • Methodological Answer : SAR analysis reveals that 3,5-disubstituted derivatives exhibit superior anticancer activity (IC₅₀: 0.2–0.6 µM) compared to monosubstituted analogs. Key modifications include:

  • Position 3 : Hydrogen-bond donor groups (e.g., carboxyl) enhance target affinity.
  • Position 5 : Heterocyclic moieties (e.g., pyrazole) improve selectivity against kinases like Pim-1 or JSP-1 .
    Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) validate interactions with targets like c-Myc-Max or Bcl-2 .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., primary vs. immortalized cells). To address this:

  • Standardize protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and control compounds.
  • Validate target engagement : Employ thermal shift assays or SPR to confirm direct binding .
  • Replicate in orthogonal assays : Compare enzymatic inhibition (e.g., HCV NS5B RdRp) with cell viability (e.g., MTT) .

Q. How can molecular modeling improve the selectivity of this compound derivatives for specific protein targets?

  • Methodological Answer : Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical features like hydrogen-bond acceptors near the rhodanine sulfur. For example, replacing 3-CF₃ with 2,4-dichlorophenyl in HCV NS5B inhibitors increased potency (IC₅₀ from 55.2 µM to 10.6 µM) by optimizing hydrophobic interactions . Free-energy perturbation (FEP) calculations further predict binding affinity changes upon substituent modification .

Q. What experimental approaches are used to assess multi-target effects of this compound derivatives?

  • Methodological Answer :

  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX Eurofins) to identify off-target effects.
  • Transcriptomics : RNA sequencing (e.g., Illumina) reveals pathway modulation (e.g., apoptosis genes like Bax).
  • Chemical proteomics : Activity-based protein profiling (ABPP) with rhodanine-based probes identifies interacting proteins .

Q. How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed during optimization?

  • Methodological Answer :

  • Solubility : Introduce hydrophilic groups (e.g., polyethylene glycol chains) at the 5-arylidene position.
  • Metabolic stability : Replace labile esters (e.g., methyl esters) with bioisosteres (e.g., amides) and assess stability in liver microsomes .
  • Permeability : Use Caco-2 monolayer assays to optimize logP values (target: 2–3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.